Cytarabine 5'-monophosphate

Vue d'ensemble

Description

L’aracytidine 5’-monophosphate, également connue sous le nom de cytosine arabinoside 5’-phosphate, est un monophosphate de ribonucléoside de pyrimidine. Il s’agit d’un dérivé de la cytosine arabinoside, un composé largement utilisé en chimiothérapie pour traiter certains types de leucémie. L’aracytidine 5’-monophosphate est un intermédiaire crucial dans la synthèse de divers analogues nucléotidiques et possède des applications importantes dans la recherche médicale et biochimique .

Applications De Recherche Scientifique

Anticancer Activity

Cytarabine 5'-monophosphate is widely recognized for its role as an antimetabolite in cancer therapy. It is particularly effective against hematological malignancies such as leukemia and lymphoma. The drug acts by inhibiting DNA synthesis, thereby preventing cell division and proliferation of cancer cells.

Mechanism of Action:

- Cytarabine is phosphorylated to its active form, which incorporates into DNA during replication.

- The incorporation of Ara-C into DNA leads to chain termination and apoptosis in rapidly dividing cells.

Clinical Studies:

Clinical trials have demonstrated the efficacy of Cytarabine in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A notable study showed that patients receiving high-dose Cytarabine had improved remission rates compared to standard therapies .

Role in Nucleoside Analog Research

This compound serves as a model compound for the development of new nucleoside analogs. Researchers are exploring modifications to enhance potency and reduce toxicity. For instance, structural analogs are being synthesized to improve selectivity for cancer cells while minimizing effects on normal tissues .

Research Findings:

- Studies have indicated that certain modifications to the sugar moiety can enhance the selectivity of these analogs for specific cancer types.

- Investigations into the pharmacokinetics of these modified compounds reveal potential for better therapeutic profiles.

Biochemical Studies

The compound is also utilized in biochemical research to study nucleotide metabolism and enzyme kinetics. Its interactions with various kinases and phosphatases provide insights into cellular signaling pathways.

Applications in Biochemistry:

- Used as a substrate in studies involving nucleoside kinases.

- Investigated for its role in nucleotide salvage pathways, which are critical for cellular energy balance and DNA repair mechanisms .

-

Acute Myeloid Leukemia Treatment :

- A multi-center clinical trial evaluated high-dose Cytarabine combined with other agents for AML treatment.

- Results indicated a significant increase in complete remission rates compared to traditional regimens.

-

Nucleoside Analog Development :

- A study focused on synthesizing modified Cytarabine derivatives aimed at enhancing cytotoxicity against resistant leukemia cell lines.

- Preliminary results showed that specific modifications led to increased efficacy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’aracytidine 5’-monophosphate implique généralement la phosphorylation de la cytosine arabinoside. Une méthode courante consiste à faire réagir la cytidine avec de l’oxychlorure de phosphore ou d’autres agents phosphatants à des températures allant de -15 °C à -5 °C sous pression normale. La réaction est stoppée avec de l’eau glacée, suivie d’une hydrolyse à 0-5 °C. Le produit est ensuite extrait avec un halogénoalcane, et la phase organique est séparée et distillée pour récupérer l’agent d’extraction et le solvant organique. La phase aqueuse est neutralisée à un pH de 3-4, refroidie pour cristalliser et le produit est raffiné et séché .

Méthodes de production industrielle : Dans les milieux industriels, la production d’aracytidine 5’-monophosphate peut être améliorée par la biocatalyse. Par exemple, un système en cascade à deux enzymes impliquant l’uridine-cytidine kinase et l’acétate kinase immobilisées sur sépharose fonctionnalisé a été mis au point. Cette méthode offre des avantages tels qu’une faible consommation d’adénosine triphosphate, une réduction des réactions secondaires et une meilleure réutilisabilité des enzymes .

Analyse Des Réactions Chimiques

Types de réactions : L’aracytidine 5’-monophosphate subit diverses réactions chimiques, notamment :

Phosphorylation : Conversion en formes phosphorylées supérieures telles que la cytidine diphosphate et la cytidine triphosphate.

Hydrolyse : Dégradation en cytosine arabinoside et en phosphate inorganique.

Substitution : Réactions avec des nucléophiles pour former différents analogues nucléotidiques.

Réactifs et conditions courants :

Phosphorylation : Implique généralement l’adénosine triphosphate ou la guanosine triphosphate comme donneurs de phosphate.

Hydrolyse : Réalisée dans des conditions acides ou enzymatiques.

Substitution : Nécessite des agents nucléophiles dans des conditions de pH et de température contrôlées.

Principaux produits :

- Cytidine diphosphate

- Cytidine triphosphate

- Divers analogues nucléotidiques

Mécanisme D'action

L’aracytidine 5’-monophosphate exerce ses effets principalement par sa conversion en cytosine arabinoside triphosphate, qui inhibe la synthèse de l’ADN. Cette inhibition se produit par l’incorporation dans la chaîne d’ADN pendant la réplication, ce qui conduit à la terminaison de la chaîne. Le composé cible l’ADN polymérase et d’autres enzymes impliquées dans la synthèse de l’ADN, perturbant ainsi la prolifération des cellules à division rapide, telles que les cellules cancéreuses .

Composés similaires :

- Cytidine 5’-monophosphate

- Cytidine diphosphate

- Cytidine triphosphate

Comparaison : L’aracytidine 5’-monophosphate est unique en raison de son groupement sucre arabinose, qui la distingue des autres dérivés de la cytidine qui contiennent du ribose. Cette différence structurelle confère des propriétés biochimiques distinctes, telles qu’une résistance accrue à la dégradation enzymatique et une interaction modifiée avec les enzymes cellulaires. Ces caractéristiques rendent l’aracytidine 5’-monophosphate particulièrement efficace dans les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

- Cytidine 5’-monophosphate

- Cytidine diphosphate

- Cytidine triphosphate

Comparison: Aracytidine 5’-monophosphate is unique due to its arabinose sugar moiety, which distinguishes it from other cytidine derivatives that contain ribose. This structural difference imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered interaction with cellular enzymes. These characteristics make aracytidine 5’-monophosphate particularly effective in therapeutic applications .

Activité Biologique

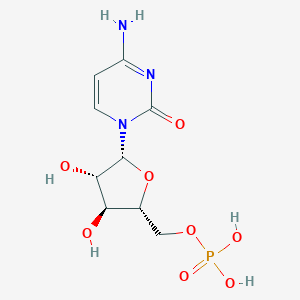

The compound ((2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate , commonly referred to in scientific literature by its IUPAC name or CAS number (CAS No. 65177), is a phosphoramide derivative with potential biological significance. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.19 g/mol. The structure features a pyrimidine ring, hydroxyl groups, and a phosphate moiety which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a nucleotide analogue. It has shown potential in inhibiting various enzymes involved in nucleic acid metabolism. Specifically, it may act as an inhibitor of viral polymerases and other nucleoside-dependent enzymes, which is significant in the context of antiviral drug development.

Key Mechanisms:

- Inhibition of Viral Replication : The compound has demonstrated efficacy against several viruses by interfering with their replication processes.

- Enzyme Inhibition : It may inhibit enzymes such as RNA-dependent RNA polymerase and DNA polymerase, crucial for viral and cellular replication.

Biological Activity Data

A summary of biological activity data is presented in the following table:

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Antiviral Activity | HCV Polymerase | Inhibition | |

| Enzyme Inhibition | DNA Polymerase | Reduced activity | |

| Cytotoxicity | Cancer Cell Lines | Induction of apoptosis |

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that the compound effectively inhibited Hepatitis C Virus (HCV) polymerase in vitro. The mechanism involved competitive inhibition at the active site of the enzyme, leading to decreased viral replication rates .

- Cytotoxic Effects on Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics revealed that the compound has favorable bioavailability profiles when administered in specific formulations. Studies suggested that modifications to its phosphate group could enhance cellular uptake and retention .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221012 | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7075-11-8 | |

| Record name | Ara-5'-CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aracytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.